molecular formula C19H25N7 B6457844 4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine CAS No. 2549022-15-1

4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine

Cat. No. B6457844
CAS RN: 2549022-15-1
M. Wt: 351.4 g/mol
InChI Key: JUESFGLRJFVRDD-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines would depend on the specific substituents attached to the ring structure .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility can be determined experimentally. Some related compounds, such as 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol, have a melting point of 251 - 253 degrees Celsius .

Scientific Research Applications

Antitumor Activity

PP derivatives exhibit promising anticancer potential. Researchers have synthesized and functionalized these compounds to enhance their bioactivity. The rigid, planar structure of PP makes it an excellent scaffold for designing selective protein inhibitors and novel anticancer agents .

Enzymatic Inhibition

PP compounds have been investigated for their enzymatic inhibitory activity. By modifying different positions on the pyrazolo[1,5-a]pyrimidine core, researchers aim to develop efficient enzyme inhibitors. These inhibitors could play a crucial role in drug design and therapeutic interventions .

Photophysical Properties

The photophysical properties of PP derivatives make them intriguing for material science applications. Their absorption and emission characteristics have implications for optoelectronic devices, sensors, and imaging agents. Researchers continue to explore these properties to unlock new functionalities .

Combinatorial Library Design

The synthetic versatility of PP allows for structural modifications throughout its periphery. This flexibility makes it an ideal scaffold for creating diverse combinatorial libraries. Researchers can tailor PP derivatives for specific biological targets or material applications .

Psychopharmacological Potential

While still an emerging area of study, PP compounds have shown promise in psychopharmacology. Their unique structure and potential interactions with neural receptors make them interesting candidates for developing novel drugs targeting mental health disorders .

Selective Protein Inhibition

PP derivatives have been explored as selective inhibitors of specific proteins. By fine-tuning the substituents on the pyrazolo[1,5-a]pyrimidine scaffold, researchers aim to modulate protein function. These compounds could serve as valuable tools in understanding cellular processes and disease pathways .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some pyrazolo[1,5-a]pyrimidines have been studied for their antiviral activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research could involve studying the biological activity of this compound and related compounds, as well as optimizing their synthesis .

properties

IUPAC Name

2,5-dimethyl-7-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7/c1-12-11-18(26-17(20-12)10-13(2)23-26)24-6-8-25(9-7-24)19-14(3)15(4)21-16(5)22-19/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUESFGLRJFVRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC(=C4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine

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